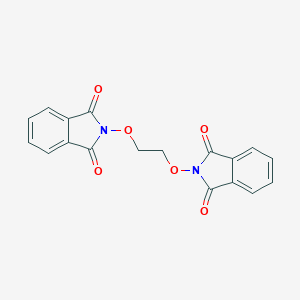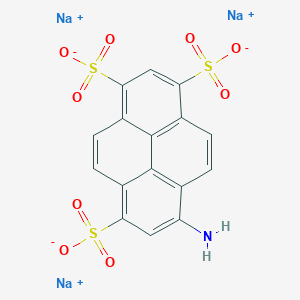![molecular formula C6H5NO2S B134423 1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one CAS No. 158560-72-6](/img/structure/B134423.png)
1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound belongs to the family of thienooxazinones, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one is not fully understood. However, some studies suggest that this compound may exert its biological activities through the inhibition of specific enzymes or receptors. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis.
生化学的および生理学的効果
1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, suppress the production of pro-inflammatory cytokines, and inhibit the growth of bacterial and fungal strains.
実験室実験の利点と制限
The advantages of using 1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one in lab experiments include its easy synthesis, high stability, and diverse biological activities. However, some limitations of this compound include its low solubility in aqueous solutions and potential toxicity at high concentrations.
将来の方向性
1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one has several potential future directions in scientific research. Some of these include:
1. Further investigation of its mechanism of action and molecular targets.
2. Development of novel derivatives with improved biological activities and pharmacokinetic properties.
3. Evaluation of its potential use as a fluorescent probe for detecting metal ions in biological systems.
4. Investigation of its potential use in the development of new materials with unique properties.
In conclusion, 1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one is a promising compound that has gained significant attention in scientific research due to its diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential in the development of new materials and drugs.
合成法
The synthesis of 1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one can be achieved through various methods, including cyclization reactions of appropriate precursors, such as 2-aminothiophenol and ethyl chloroformate, under suitable conditions. One such method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of triethylamine, followed by cyclization with sodium hydroxide.
科学的研究の応用
1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its promising biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
特性
CAS番号 |
158560-72-6 |
|---|---|
製品名 |
1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one |
分子式 |
C6H5NO2S |
分子量 |
155.18 g/mol |
IUPAC名 |
1H-thieno[2,3-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C6H5NO2S/c8-5-3-9-6-4(7-5)1-2-10-6/h1-2H,3H2,(H,7,8) |
InChIキー |
NWZGTMFBQTXYPI-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(O1)SC=C2 |
正規SMILES |
C1C(=O)NC2=C(O1)SC=C2 |
同義語 |
1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



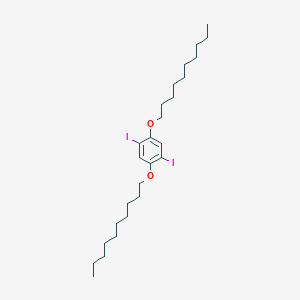
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
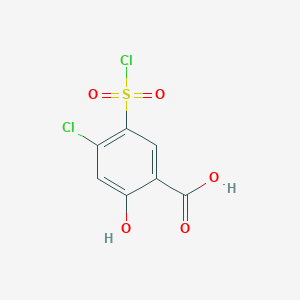
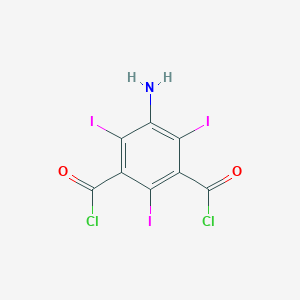
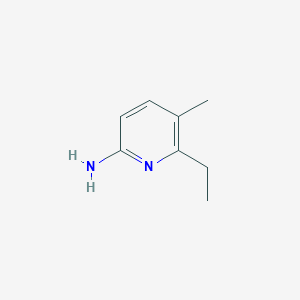

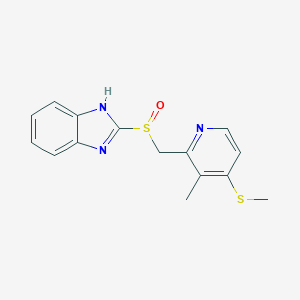
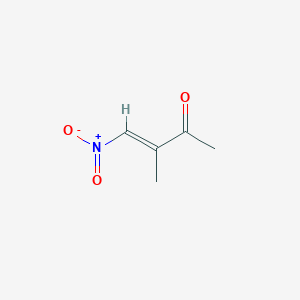
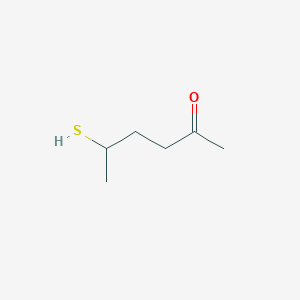
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)


